2,3-Difluoro-6-hydroxybenzaldehyde
CAS No.: 187543-89-1
Cat. No.: VC20913301
Molecular Formula: C7H4F2O2
Molecular Weight: 158.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187543-89-1 |
|---|---|
| Molecular Formula | C7H4F2O2 |
| Molecular Weight | 158.1 g/mol |
| IUPAC Name | 2,3-difluoro-6-hydroxybenzaldehyde |
| Standard InChI | InChI=1S/C7H4F2O2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H |
| Standard InChI Key | HCXZOHFGXHDGRF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1O)C=O)F)F |
| Canonical SMILES | C1=CC(=C(C(=C1O)C=O)F)F |
Introduction
2,3-Difluoro-6-hydroxybenzaldehyde is a chemical compound belonging to the benzaldehyde family, characterized by its molecular formula C₇H₄F₂O₂ and molecular weight of approximately 158.11 g/mol . This compound features two fluorine atoms and a hydroxyl group attached to a benzene ring with an aldehyde functional group.
Safety Considerations
Handling of 2,3-Difluoro-6-hydroxybenzaldehyde requires caution due to potential hazards:
Hazards Identification
According to GHS classifications:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H318/H319: Causes serious eye damage/irritation.
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H332: Harmful if inhaled; may cause respiratory irritation (H335) .
Precautions include washing hands thoroughly after handling and avoiding ingestion or inhalation.
Synthesis Methods
While specific synthesis methods for this exact compound are not detailed in available literature sources reviewed here (e.g., ), related compounds like other difluorobenzaldehydes can be synthesized through formylation reactions involving difluorobenzenes using catalysts such as AlCl₃ or FeCl₃/TiCl₄ combinations .
Research Findings
Halogenated compounds like those containing fluorine often exhibit enhanced stability and bioavailability compared to non-fluorinated analogs . The presence of both fluorine atoms and a hydroxyl group could potentially influence its reactivity or interaction with biological targets differently than less substituted derivatives.
Given the lack of direct research findings specifically targeting this compound's medicinal applications or unique chemical behaviors beyond general physical properties listed above ( ), further investigation would be necessary for comprehensive understanding.
This article provides an overview based on current accessible information about "2,3-Difluoro-\text{enz}$$$$\text{salde}$$$$\text{hyde}" but highlights gaps where more detailed studies are needed for deeper insights into its potential uses or behaviors beyond basic physical characteristics described here."
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